molecular formula C28H32O15 B096400 Flavocommelin CAS No. 16049-42-6

Flavocommelin

Cat. No. B096400
CAS RN: 16049-42-6
M. Wt: 608.5 g/mol
InChI Key: QLOUGKRWTZAXFE-JFECCKQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flavocommelin is a natural product that belongs to the class of flavonoids. It is extracted from the roots of the plant, Commelina communis L. Flavocommelin has gained significant attention in recent years due to its broad range of biological activities, which makes it an important compound for various scientific research applications.

Mechanism of Action

The mechanism of action of Flavocommelin is not fully understood. However, studies have shown that it exerts its biological activities by modulating various cellular signaling pathways. Flavocommelin has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
Flavocommelin has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Flavocommelin has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of cancer cells. Additionally, Flavocommelin has been found to have anti-oxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using Flavocommelin in lab experiments is its broad range of biological activities, which makes it an important compound for various scientific research applications. However, one limitation of using Flavocommelin is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on Flavocommelin. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another possible direction is to study its mechanism of action in more detail and to identify the cellular signaling pathways that it modulates. Additionally, future research could focus on developing new synthetic methods for Flavocommelin that could improve its solubility and make it easier to work with in lab experiments.
Conclusion:
In conclusion, Flavocommelin is a natural product that has gained significant attention in recent years due to its broad range of biological activities. It has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-oxidant activities. Flavocommelin has also been found to have neuroprotective properties and can be used in the treatment of neurodegenerative diseases such as Alzheimer's disease. While there are some limitations to using Flavocommelin in lab experiments, its broad range of biological activities makes it an important compound for various scientific research applications.

Synthesis Methods

Flavocommelin is extracted from the roots of the plant, Commelina communis L. The extraction process involves the use of solvents such as methanol, ethanol, and water. The extract is then purified using various chromatographic techniques, including column chromatography, thin-layer chromatography, and high-performance liquid chromatography.

Scientific Research Applications

Flavocommelin has been extensively studied for its biological activities. It has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-oxidant activities. Flavocommelin has also been found to have neuroprotective properties and can be used in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

CAS RN

16049-42-6

Product Name

Flavocommelin

Molecular Formula

C28H32O15

Molecular Weight

608.5 g/mol

IUPAC Name

5-hydroxy-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C28H32O15/c1-39-14-7-15-18(22(34)19(14)27-25(37)23(35)20(32)16(8-29)42-27)12(31)6-13(41-15)10-2-4-11(5-3-10)40-28-26(38)24(36)21(33)17(9-30)43-28/h2-7,16-17,20-21,23-30,32-38H,8-9H2,1H3/t16-,17-,20-,21-,23+,24+,25-,26-,27+,28-/m1/s1

InChI Key

QLOUGKRWTZAXFE-JFECCKQBSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O

synonyms

flavocommelin

Origin of Product

United States

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